(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate
Description
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)12(10-16)9-13-7-8-14(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINNHRVANSTSLO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate typically involves the reaction of 5-phenylfuran-2-carbaldehyde with malononitrile and methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the furan ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-m
Biological Activity
(E)-Methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of cyanoacrylates and is characterized by the presence of a cyano group and a furan moiety, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is with a molecular weight of approximately 265.28 g/mol. Its structure includes:
- A cyano group ()
- A furan ring substituted with a phenyl group
This unique combination of functional groups allows for diverse chemical reactivity, making it an interesting candidate for further biological studies.
The biological activity of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group is known for participating in nucleophilic addition reactions, which may inhibit specific enzymes or modulate signaling pathways affecting cellular functions. This interaction could explain its observed activities, particularly in antimicrobial and anticancer contexts.
Anticancer Activity
Research indicates that compounds structurally related to (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate exhibit cytotoxic effects against various human cancer cell lines. The presence of the cyano and furan functional groups plays a crucial role in modulating these biological activities:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.5 | Disruption of mitochondrial membrane potential |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
| Candida albicans | 16 µg/mL | Fungistatic |
Case Studies
- Study on Anticancer Properties : In a study published by ResearchGate, researchers found that the compound exhibited significant cytotoxicity against MCF-7 cells, leading to cell death through apoptosis mechanisms.
- Antimicrobial Efficacy Assessment : Another study demonstrated the effectiveness of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate against Staphylococcus aureus, highlighting its potential as an antimicrobial agent in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate is best understood through comparison with analogous cyanoacrylates. Below is a detailed analysis:
Structural Variations and Key Properties
Crystallographic and Solubility Insights
- Crystal Packing: The target compound crystallizes in a monoclinic system (space group P21/n) with intermolecular C–H···O hydrogen bonds, similar to ethyl (E)-2-cyano-3-(furan-2-yl)acrylate . However, the phenyl substituent introduces steric hindrance, reducing solubility in ethanol (2.1 mg/mL) compared to methyl pyridyl analogs (8.5 mg/mL) .
- Thermal Stability : The trifluoromethylphenyl derivative shows superior thermal stability (decomposition at 250°C) due to strong C–F bonds, whereas the target compound decomposes at 210°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
